molecular formula C26H27N3O4 B1663743 Quin C1

Quin C1

Cat. No.: B1663743
M. Wt: 445.5 g/mol
InChI Key: XORVAHQXRDLSFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Quin C1 plays a crucial role in biochemical reactions as a highly specific agonist for formyl peptide receptor 2 (FPR2/ALX). This receptor is a G protein-coupled receptor involved in various immune responses. This compound interacts with FPR2/ALX, leading to the modulation of inflammatory responses. The compound has been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor α (TNF-α), interleukin-1β (IL-1β), and transforming growth factor β1 (TGF-β1) . These interactions highlight the potential of this compound in regulating immune responses and inflammation.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In studies involving mouse models of bleomycin-induced lung injury, this compound was found to reduce neutrophil and lymphocyte counts in bronchoalveolar lavage fluid, indicating its anti-inflammatory properties . Additionally, this compound decreased collagen deposition in lung tissue, suggesting its potential role in mitigating fibrosis. The compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby modulating immune responses and reducing inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the FPR2/ALX receptor. This interaction triggers a cascade of signaling events that lead to the inhibition of pro-inflammatory cytokine production and the reduction of immune cell infiltration . This compound’s ability to modulate FPR2/ALX activity highlights its potential as a therapeutic agent for inflammatory conditions. The compound’s mechanism of action includes enzyme inhibition, receptor activation, and changes in gene expression, all of which contribute to its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over extended periods of treatment . The compound’s protective effects against lung injury were most pronounced when administered early in the inflammatory process. Long-term studies have indicated that this compound’s anti-inflammatory properties persist, but its ability to prevent fibrosis diminishes if treatment is delayed . These findings underscore the importance of timely administration for optimal therapeutic outcomes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, a dosage of 0.2 mg/day was found to be effective in reducing inflammation and preventing lung injury . Higher doses did not significantly enhance the compound’s protective effects, suggesting a threshold beyond which no additional benefits are observed. At high doses, this compound did not exhibit toxic or adverse effects, indicating its safety profile in preclinical studies .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate immune responses and inflammation. The compound interacts with enzymes and cofactors associated with the FPR2/ALX receptor, modulating metabolic flux and influencing metabolite levels . These interactions contribute to the compound’s ability to regulate cytokine production and immune cell activity, highlighting its potential as a therapeutic agent for inflammatory conditions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its anti-inflammatory effects . This compound’s distribution within tissues is crucial for its therapeutic efficacy, as it ensures that the compound reaches areas of inflammation and injury.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments and organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound interacts with its target receptors and enzymes, thereby modulating immune responses and reducing inflammation. The compound’s subcellular distribution is essential for its therapeutic effects and highlights its potential as a targeted anti-inflammatory agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quin C1 can be synthesized through the condensation of aroyl- and heteroaroylhydrazides of anthranilic acid with various aldehydes such as cinnamic, crotonic, and 4-hydroxy-3-methoxybenzoic aldehydes . The reaction typically involves heating in ethanol or dimethylformamide (DMF) at room temperature . Another method involves the condensation of anthranilic hydrazide with acid anhydrides, followed by heating with aldehydes in acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial production. The use of efficient condensation reactions and appropriate solvents can facilitate large-scale synthesis.

Scientific Research Applications

Anti-Inflammatory Applications

Quin C1 has been extensively studied for its anti-inflammatory effects, particularly in models of lung injury and fibrosis.

Case Study: Bleomycin-Induced Lung Injury

  • Objective : To evaluate the efficacy of this compound in reducing inflammation in a mouse model of bleomycin-induced lung injury.
  • Methodology : Male ICR mice were treated with bleomycin and subsequently administered this compound. The study monitored leukocyte counts in bronchoalveolar lavage fluid (BALF) and assessed cytokine expression levels.
  • Results :
    • This compound significantly reduced neutrophil and lymphocyte counts in BALF.
    • It diminished the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, indicating a robust anti-inflammatory effect.
    • The compound also decreased collagen deposition in lung tissue, suggesting potential therapeutic applications for pulmonary fibrosis .

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in the context of neuroinflammation associated with conditions like Alzheimer's disease.

Case Study: Microglial Activation

  • Objective : To investigate the effects of this compound on microglial activation induced by lipopolysaccharide (LPS) and amyloid-beta (Aβ) peptides.
  • Methodology : Immortalized murine microglia (BV2 cells) were stimulated with LPS and treated with this compound. Cytokine production and reactive oxygen species (ROS) levels were measured.
  • Results :
    • This compound significantly suppressed LPS-induced production of TNFα and nitric oxide while enhancing IL-10 production.
    • The treatment reduced ROS levels back to baseline, indicating a shift towards a pro-resolving microglial phenotype .

Imaging Applications

Recent studies have explored the use of this compound as a targeting agent for imaging in vascular inflammation.

Case Study: In Vivo Imaging of Neutrophils

  • Objective : To develop an imaging probe based on this compound for tracking inflammation in vivo.
  • Methodology : A derivative of this compound was combined with a rhodamine B-derived fluorophore to create a targeted imaging probe.
  • Results :
    • The probe preferentially accumulated in activated neutrophils, allowing for effective visualization of inflammatory processes.
    • This application holds potential for advancing diagnostic imaging techniques in inflammatory diseases .

Comparative Data Table

The following table summarizes key findings from various studies on this compound:

Application AreaStudy FocusKey Findings
Anti-InflammatoryBleomycin-induced lung injuryReduced leukocyte counts; decreased cytokine expression
NeuroprotectionMicroglial activationSuppressed TNFα and NO; enhanced IL-10; reduced ROS levels
ImagingIn vivo tracking of inflammationTargeted accumulation in activated neutrophils

Comparison with Similar Compounds

Quin C1 is compared with other similar compounds, particularly those that are also agonists for formyl peptide receptor 2 (FPR2/ALX). Some similar compounds include:

Uniqueness

This compound is unique due to its high specificity and potency as an agonist for FPR2/ALX, making it particularly effective in reducing inflammation and leukocyte infiltration in lung tissue .

Biological Activity

Quin C1 is a selective agonist for the formyl peptide receptor 2 (FPR2), known for its significant biological activity, particularly in modulating inflammatory responses and cellular signaling pathways. This article delves into the biological properties of this compound, highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.

Overview of this compound

This compound, chemically identified as N-[2-(4-methoxy-phenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-benzamide, acts primarily as an agonist for FPR2/ALX. Its potency is characterized by an effective concentration (EC50) of approximately 15 nM, indicating a strong affinity for the receptor compared to other ligands like WKYMVm .

This compound's primary mechanism involves the activation of FPR2, which is implicated in various cellular processes including chemotaxis, calcium mobilization, and modulation of inflammatory cytokine release. Research indicates that this compound can significantly reduce reactive oxygen species (ROS) production and promote a pro-resolving microglial phenotype in response to inflammatory stimuli like lipopolysaccharide (LPS) and amyloid-beta (Aβ) exposure .

In Vitro Studies

  • Microglial Activation : In a study using immortalized murine microglia (BV2 cells), this compound was shown to suppress LPS-induced TNFα and nitric oxide production at both 24 and 48 hours post-treatment. Additionally, it enhanced IL-10 production significantly after 48 hours .
  • Calcium Mobilization : this compound induced calcium mobilization in mouse neutrophils and RBL cells expressing FPR2. The response was dose-dependent, with effective concentrations ranging from 1 nmol/L to 10 μmol/L .
  • Cytokine Modulation : In bleomycin-induced lung injury models, this compound treatment resulted in decreased levels of inflammatory cytokines such as TNF-α and IL-1β, along with reduced neutrophil infiltration .

In Vivo Studies

In vivo experiments demonstrated that this compound administration led to significant anti-inflammatory effects in models of lung injury. Notably, it reduced collagen deposition and hydroxyproline content in lung tissue following bleomycin exposure, suggesting a protective role against fibrosis .

Data Summary

The following table summarizes key findings from studies on this compound's biological activity:

Study FocusKey FindingsReference
Microglial ActivationSuppressed TNFα & NO production; increased IL-10; reduced ROS production
Calcium MobilizationInduced dose-dependent calcium mobilization in neutrophils
Cytokine ModulationReduced TNF-α, IL-1β levels; decreased neutrophil counts
Anti-fibrotic EffectsDiminished collagen deposition in lung tissue post-bleomycin

Case Studies

Case Study 1: Microglial Response to Aβ Exposure
In a controlled experiment, primary murine microglia were exposed to Aβ for 24 hours before treatment with this compound. The results showed a marked increase in CD206 expression (a marker for anti-inflammatory phenotype) and a decrease in CD38 expression (associated with pro-inflammatory responses), indicating a shift towards a pro-resolving phenotype following this compound treatment .

Case Study 2: Bleomycin-Induced Lung Injury
In another study involving bleomycin-induced lung injury in mice, administration of this compound significantly reduced the expression of inflammatory cytokines and improved overall lung function metrics compared to untreated controls. The timing of administration was critical; initiating treatment prior to significant lung damage was essential for efficacy .

Properties

IUPAC Name

4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4/c1-3-4-17-33-21-15-11-19(12-16-21)25(30)28-29-24(18-9-13-20(32-2)14-10-18)27-23-8-6-5-7-22(23)26(29)31/h5-16,24,27H,3-4,17H2,1-2H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORVAHQXRDLSFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quin C1
Reactant of Route 2
Reactant of Route 2
Quin C1
Reactant of Route 3
Reactant of Route 3
Quin C1
Reactant of Route 4
Reactant of Route 4
Quin C1
Reactant of Route 5
Reactant of Route 5
Quin C1
Reactant of Route 6
Reactant of Route 6
Quin C1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.